molecular formula C10H12N4O B1482148 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide CAS No. 2097950-97-3

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide

Cat. No.: B1482148
CAS No.: 2097950-97-3
M. Wt: 204.23 g/mol
InChI Key: WMLUFEZVNSUDAB-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide is a compound that falls under the category of pyrazole derivatives . Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and three carbon atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies. One common method involves the use of multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Another method involves the use of β-enaminones as 1,3-electrophilic systems in pyrazolo[1,5-a]pyrimidine synthesis .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring structure with two adjacent nitrogen atoms and three carbon atoms . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, they can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are also known to participate in 1,3-dipolar cycloaddition reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Experimental and Theoretical Studies : Investigated the synthesis of 1H-pyrazole-3-carboxamide and examined the reaction mechanism theoretically (Yıldırım, Kandemirli, & Demir, 2005).
  • Efficient Synthesis Techniques : Detailed the convenient synthesis of a 1H-imidazo[1,2-b]pyrazole library through a multicomponent reaction, offering insights into synthetic approaches (Babariya & Naliapara, 2017).
  • Green Synthesis Methods : Described the green synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides, highlighting environmentally friendly approaches in chemical synthesis (Jyothi & Madhavi, 2019).

Biological Activities and Applications

  • Cytotoxic Characterization : Explored the synthesis and cytotoxic characteristics of new imidazo[1,2‐b]pyrazole‐7‐carboxamides, which could have implications for cancer research (Demjén et al., 2018).
  • Antimicrobial Activity : Investigated the antimicrobial activities of certain synthesized compounds, which can contribute to the development of new antimicrobial agents (Chien, Berry, Drach, & Townsend, 2005).

Additional Applications

  • Organocatalytic Synthesis : Demonstrated one-pot syntheses of diverse compounds, indicating the versatility of these compounds in various chemical reactions (Maheswari, Tamilselvi, Ramesh, & Lalitha, 2020).
  • Heterocycle-Fused Compounds : Described the synthesis of heterocycle-fused tetrahydro-1,4-diazepinones, showcasing the compound's potential in creating complex chemical structures (Dzedulionytė et al., 2022).

Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle, by inhibiting its activity . This interaction disrupts the electron transport chain, leading to a decrease in ATP production. Additionally, this compound forms hydrogen bonds and π-π stacking interactions with specific proteins, enhancing its binding affinity and specificity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound inhibits the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis . Furthermore, it modulates the expression of genes involved in cell proliferation and survival, thereby affecting cellular metabolism and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the tricarboxylic acid cycle . Additionally, it interacts with CDKs, inhibiting their activity and leading to cell cycle arrest . These interactions result in changes in gene expression, particularly those involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. For instance, prolonged exposure to this compound can lead to sustained inhibition of succinate dehydrogenase and CDKs, resulting in long-term changes in cellular metabolism and growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits target enzymes and proteins . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point for its biochemical interactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as succinate dehydrogenase, influencing the tricarboxylic acid cycle and ATP production . Additionally, this compound affects metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its biochemical effects . The compound’s distribution is influenced by its affinity for specific transporters and binding proteins, which determine its cellular and tissue-specific localization .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the mitochondria, where it interacts with succinate dehydrogenase and other mitochondrial proteins . Its localization is directed by specific targeting signals and post-translational modifications, ensuring its precise distribution within the cell . This subcellular localization is essential for its role in modulating cellular metabolism and energy production .

Properties

IUPAC Name

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-10(15)8-5-9-13(6-7-1-2-7)3-4-14(9)12-8/h3-5,7H,1-2,6H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLUFEZVNSUDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=CC(=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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